

# Technical Monograph: 7-Chloro-4-hydroxy-3-nitroquinoline

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## Compound of Interest

Compound Name: 7-Chloro-4-hydroxy-3-nitroquinoline

CAS No.: 5350-50-5

Cat. No.: B1582105

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## The "Linchpin" Scaffold for Tricyclic & Kinase Inhibitor Synthesis

### Executive Summary & Chemical Identity

**7-Chloro-4-hydroxy-3-nitroquinoline** (CAS 5350-50-5) is a high-value heterocyclic intermediate, distinct from its non-nitrated parent (7-chloro-4-hydroxyquinoline) by the presence of a strongly electron-withdrawing nitro group at the C3 position. This structural modification fundamentally alters the molecule's reactivity, activating the C4 position for nucleophilic attack and serving as a latent nitrogen source for constructing fused tricyclic systems, most notably imidazo[4,5-c]quinolines (PI3K/mTOR inhibitors and immunomodulators).

### Structural Dynamics: The Tautomerism Factor

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms. In the solid state and polar solvents, the 4-one tautomer predominates.

- IUPAC Name: 7-Chloro-3-nitroquinolin-4(1H)-one<sup>[1]</sup>
- Molecular Formula: C

H

CIN

O

[\[1\]](#)

- Molecular Weight: 224.60 g/mol [\[1\]](#)
- Appearance: Yellow to ochre crystalline powder (Nitro chromophore).
- Solubility Profile: Poor in water/ethanol; soluble in DMF, DMSO, and hot acetic acid.

Property	Value	Context for Experimentation
Melting Point	>300°C (dec)	High thermal stability requires high-boiling solvents (e.g., Dowtherm A, Diphenyl ether) for certain cyclizations.
pKa	-5.8 (calc)	The 3-nitro group increases acidity of the N-H proton compared to the non-nitrated analog.
Reactivity	C4-Electrophile	The C3-nitro group makes the C4-carbonyl oxygen highly susceptible to activation by POCl

## Upstream Synthesis: The Nitration Protocol

The synthesis of CAS 5350-50-5 is an electrophilic aromatic substitution on the electron-rich quinolone ring.

## Protocol: Nitration of 7-Chloro-4-hydroxyquinoline

Objective: Selective nitration at C3 without over-nitration or ring oxidation.

Reagents:

- 7-Chloro-4-hydroxyquinoline (Starting Material)[2]
- Fuming Nitric Acid (HNO<sub>3</sub>, >90%)
- Propionic Acid or Acetic Acid (Solvent/Modulator)

Step-by-Step Methodology:

- Solvation: Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in Propionic Acid (5 vol). Heat to 60°C to ensure partial solubility.
  - Expert Insight: Propionic acid is preferred over acetic acid for larger scales due to its higher boiling point and better solubility profile for the starting material.
- Addition: Dropwise add Fuming HNO<sub>3</sub> (1.5 eq) while maintaining temperature between 60–70°C.
  - Caution: Exothermic reaction. Use an internal temperature probe.
- Reflux: Heat the mixture to 110°C (reflux) for 2–4 hours. The suspension will likely clarify and then reprecipitate the product.
- Quench & Isolation: Cool to room temperature. Pour the mixture into ice-water (10 vol).
- Purification: Filter the yellow precipitate. Wash with water until filtrate is neutral pH. Recrystallize from DMF/Ethanol if necessary.

Self-Validation Check:

- TLC: Starting material (lower R<sub>f</sub>) should disappear. Product appears as a distinct yellow spot.

- NMR: Loss of the C3-H singlet (approx. 6.5 ppm in parent) confirms substitution.

## Downstream Functionalization: The "Activation"

The primary utility of CAS 5350-50-5 is its conversion to 4,7-dichloro-3-nitroquinoline, a hyper-electrophile. The 3-nitro group pulls electron density from the ring, making the C4-Cl bond significantly more labile to nucleophilic aromatic substitution (S

Ar) than in standard chloroquine precursors.

## Workflow: Chlorination & Substitution[2][3][4][5]

### Step A: Chlorination (The Activation)

Reaction: 7-Chloro-3-nitroquinolin-4-one + POCl

4,7-Dichloro-3-nitroquinoline

- Setup: Mix CAS 5350-50-5 (1.0 eq) with POCl (5.0 eq).
- Catalysis: Add a catalytic amount of DMF (drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
- Conditions: Reflux (105°C) for 1–2 hours.
- Workup (CRITICAL SAFETY): Remove excess POCl

under reduced pressure first. Quench the residue slowly into crushed ice/ammonia.

- Why? Direct quenching of the reaction mixture can cause a violent geyser effect due to POCl

hydrolysis.

### Step B: Nucleophilic Substitution (S

Ar)

Reaction: 4,7-Dichloro-3-nitroquinoline + Amine

#### 4-Amino-derivative

- Solvent: Isopropanol or Acetonitrile.
- Base: Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge HCl.
- Selectivity: The C4-Cl is displaced selectively over the C7-Cl due to the ortho-nitro effect (activating C4) and the vinylogous position relative to the quinoline nitrogen.

## Pharmaceutical Applications & Pathway Logic

### A. Imidazo[4,5-c]quinoline Synthesis (Immunomodulators)

This is the most sophisticated application. The 3-nitro group is reduced to an amine, creating a 3,4-diaminoquinoline scaffold.

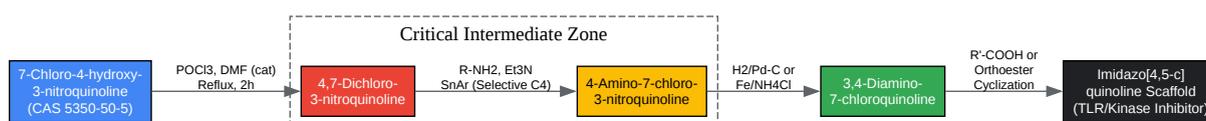
- Mechanism:
  - Displace C4-Cl with a primary amine (R-NH  
).  
◦ Reduce C3-NO  
to C3-NH  
(using H  
/Pd-C or Fe/NH  
Cl).  
◦ Cyclize the resulting vicinal diamine with an orthoester or carboxylic acid.
- Target: Analogs of Imiquimod or Resiquimod (TLR7/8 agonists).

### B. Kinase Inhibitors (EGFR/PI3K)

The 3-nitro group allows for the introduction of solubilizing groups or heteroatoms at the 3-position, a common strategy in optimizing the binding affinity of EGFR inhibitors (homologous to the quinazoline class like Afatinib).

## Visualizing the Core Workflow

The following diagram illustrates the divergent synthesis pathways starting from CAS 5350-50-5.



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Caption: Divergent synthesis pathway from CAS 5350-50-5 to bioactive tricyclic scaffolds.

## Safety & Handling (MSDS Highlights)

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
- Handling: The nitro group poses a potential explosion hazard if heated to dryness in the presence of strong alkalis or heavy metals.
- POCI

Warning: When performing the chlorination step, ensure all glassware is bone-dry. The reaction generates HCl gas; use a caustic scrubber.

## References

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## Sources

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- [2. mdpi.com \[mdpi.com\]](#)
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